N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide: is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a phenylcyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired carboxamide. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and amines under appropriate reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties and potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its unique chemical structure makes it a candidate for the design of new pharmaceuticals with specific biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific receptor sites. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)propanamide
- 3,4-dichlorophenylhydrazine
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea
Comparison: N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to similar compounds. For instance, N-(3,4-dichlorophenyl)propanamide lacks the cyclopentane ring, resulting in different reactivity and biological activity. Similarly, 3,4-dichlorophenylhydrazine and 3-(3,4-dichlorophenyl)-1,1-dimethylurea have different functional groups, leading to variations in their chemical behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-9-8-14(12-16(15)20)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEMUZPSMJZFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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